1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex organic compound that features a unique combination of thiazole, azetidine, and triazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It is known that both thiazole and triazole rings are found in many biologically active compounds . Thiazoles exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Similarly, 1,2,3-triazoles are known to exhibit various biological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
Mode of Action
It is known that the biological outcomes of thiazole derivatives are greatly affected by the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Similarly, 1,2,3-triazoles are known to form hydrogen bonds, which is important for binding with biological targets .
Biochemical Pathways
It is known that thiazole and triazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
It is known that thiazole and triazole derivatives can have a wide range of effects due to their diverse biological activities .
Action Environment
It is known that the physico-chemical properties of thiazole and triazole derivatives, such as solubility and stability, can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The triazole ring is also planar and aromatic These properties may influence the compound’s interactions with various biomolecules
Cellular Effects
Thiazole and triazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that this compound could potentially influence various cellular processes, but specific effects would need to be determined through experimental studies.
Molecular Mechanism
Given the broad range of activities exhibited by thiazole and triazole derivatives, it is likely that this compound could interact with a variety of biomolecules and potentially exert effects through multiple mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. One common method includes the initial formation of the thiazole ring through the reaction of acetyl chloride with thiourea, followed by cyclization with α-haloketones . The azetidine ring can be synthesized via the reaction of azetidinone with appropriate reagents under controlled conditions . Finally, the triazole ring is introduced through a cycloaddition reaction involving azides and alkynes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the thiazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole-2,5-diamine: Known for its antimicrobial and anticancer properties.
5-(2-hydroxyethyl)-4-methyl-1,3-thiazole: Exhibits significant antimicrobial and anticancer activities.
1,2,4-Triazole derivatives: Widely studied for their pharmacological potentials, including antifungal and anticancer properties.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5OS/c1-7-10(18-8(2)13-7)11(17)15-5-9(6-15)16-4-3-12-14-16/h3-4,9H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHIEKNALWPFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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